molecular formula C13H8BrN3O B13709165 5-Bromo-4-(5-quinolyl)imidazole-2-carbaldehyde

5-Bromo-4-(5-quinolyl)imidazole-2-carbaldehyde

Cat. No.: B13709165
M. Wt: 302.13 g/mol
InChI Key: HPOMRLANPIVBDV-UHFFFAOYSA-N
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Description

5-Bromo-4-(5-quinolyl)imidazole-2-carbaldehyde is a heterocyclic compound that features both imidazole and quinoline moieties These structures are known for their significant roles in medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(5-quinolyl)imidazole-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursorsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .

Industrial Production Methods: While detailed industrial production methods are proprietary, they generally follow similar synthetic routes as laboratory methods but are optimized for scale, cost-efficiency, and environmental considerations. This may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids.

    Reduction: The compound can be reduced to corresponding alcohols using reducing agents like sodium borohydride.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products:

    Oxidation: 5-Bromo-4-(5-quinolyl)imidazole-2-carboxylic acid.

    Reduction: 5-Bromo-4-(5-quinolyl)imidazole-2-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-4-(5-quinolyl)imidazole-2-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in targeting specific enzymes or receptors.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, dyes, and catalysts.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(5-quinolyl)imidazole-2-carbaldehyde is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or protein modification .

Comparison with Similar Compounds

    4-(5-Quinolyl)imidazole-2-carbaldehyde: Lacks the bromine atom, resulting in different reactivity and biological activity.

    5-Bromo-4-phenylimidazole-2-carbaldehyde: Contains a phenyl group instead of the quinoline moiety, altering its chemical properties and applications.

Uniqueness: 5-Bromo-4-(5-quinolyl)imidazole-2-carbaldehyde is unique due to the combination of bromine, quinoline, and imidazole functionalities, which confer distinct reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C13H8BrN3O

Molecular Weight

302.13 g/mol

IUPAC Name

5-bromo-4-quinolin-5-yl-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C13H8BrN3O/c14-13-12(16-11(7-18)17-13)9-3-1-5-10-8(9)4-2-6-15-10/h1-7H,(H,16,17)

InChI Key

HPOMRLANPIVBDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C3=C(NC(=N3)C=O)Br

Origin of Product

United States

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